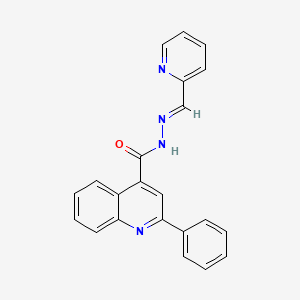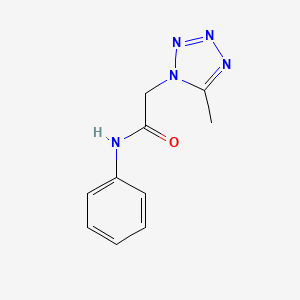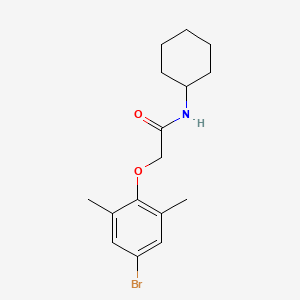![molecular formula C11H16N2O4 B5526531 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)
4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid is not directly documented, related compounds provide insights into potential synthetic routes and methodologies. For instance, the synthesis of complex spiro compounds and related structures often involves multi-step reactions, starting from simple precursors, employing strategies like condensation reactions, ring closures, and functional group transformations. A study by Mohammadi and Shaterian (2018) on the synthesis of spiro compounds using superparamagnetic nanocatalysts highlights the role of advanced catalysis in synthesizing structurally complex molecules efficiently and greenly (Mohammadi & Shaterian, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid often features intricate arrangements of atoms leading to unique three-dimensional conformations. For example, the investigation of N-(aryl)-succinamic acids by M et al. (2018) delves into the supramolecular synthons in the crystals of related compounds, revealing complex hydrogen bonding patterns and molecular interactions that could also be relevant to understanding the structural characteristics of our compound of interest (M et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid can be inferred from studies on similar compounds. The reactivity with hydrazines, as explored by Komarova et al. (2011), suggests that compounds with hydrazino groups may undergo tautomerism or participate in cycloaddition reactions, leading to the formation of heterocyclic structures (Komarova et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in various conditions. The crystal structure analysis of related molecules, such as that conducted by Naveen et al. (2016), provides valuable insights into the arrangement of molecules in the solid state and can inform predictions about the physical properties of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid (Naveen et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity towards electrophiles/nucleophiles, and stability under various conditions, is crucial. The work by Sayed et al. (2003) on derivatives of butanoic acid and their reactions to produce heterocyclic compounds with expected biological activity offers a glimpse into the chemical behavior that could also apply to our compound of interest (Sayed et al., 2003).
Applications De Recherche Scientifique
Optical Gating of Synthetic Ion Channels
Compounds similar to 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid have been used for optical gating in synthetic ion channels. This application involves the use of photolabile protecting groups for controlled, light-induced transport of ionic species through nanofluidic devices, showcasing potential in controlled release, sensing, and information processing technologies (Ali et al., 2012).
Antimicrobial and Antifungal Activities
Derivatives of butanoic acid have shown antimicrobial and antifungal activities, suggesting that similar compounds might possess bioactive properties useful in developing new therapeutic agents (Sayed et al., 2003).
Enantioselective Organocatalytic Synthesis
The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity through organocatalytic approaches showcases the chemical versatility and potential pharmaceutical applications of structurally complex spiro compounds (Chen et al., 2009).
Electrochemical Double Layer Capacitors
Spiro ammonium salts, sharing a structural motif with the compound of interest, have been synthesized and evaluated as novel electrolytes in electrochemical double layer capacitors (EDLCs), indicating the potential of such compounds in enhancing the performance of energy storage devices (Devarajan et al., 2009).
Synthesis and Structural Characterization
The chemistry of compounds containing the 4-oxo-butenoic acid moiety, including their synthesis and structural characterization, underpins their role as intermediates in the production of a wide range of heterocyclic and spiro compounds, which can be essential in the development of new materials and biologically active molecules (Komarova et al., 2011).
Orientations Futures
Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, the study and development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
Propriétés
IUPAC Name |
4-oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8(2-3-9(15)16)12-13-10(17)7-6-11(7)4-1-5-11/h7H,1-6H2,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCWYZZYWIPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)
![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)


